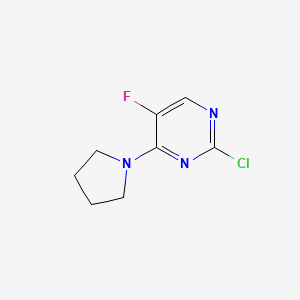

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine

概要

説明

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10ClN3 . It is used in various chemical and biological applications .

Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine involves various chemical reactions. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction . Additionally, it can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

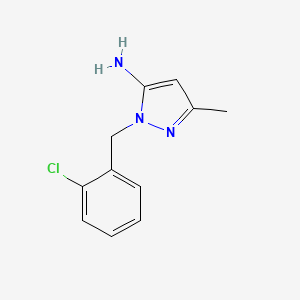

The molecular structure of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine participates in various chemical reactions. For example, it can react with various amines to form 5-fluoro-2-amino pyrimidines . It can also undergo reactions to form other derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine include a molecular weight of 183.64 g/mol . Other properties such as boiling point, melting point, flash point, and density are not specified .科学的研究の応用

Synthesis and Biological Activity

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine plays a crucial role in chemical synthesis and biological activities. For instance, it has been used in the electrophilic fluorination process to synthesize fluoropyrimidines. One study highlighted the transformation of a chloropyrrolopyrimidine compound to its fluoro equivalent, leading to the synthesis of 5-fluorotubercidin. This compound, interestingly, showed increased activity against L-1210 cells and reduced toxicity in fibroblast cells compared to its non-fluorinated counterpart (Wang et al., 2004).

Process Development in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine derivatives are used in the synthesis of various drugs. An example is its role in synthesizing Voriconazole, a broad-spectrum triazole antifungal agent. The compound's synthesis involves complex steps where the relative stereochemistry is critical, demonstrating the compound's significance in intricate pharmaceutical synthesis processes (Butters et al., 2001).

Structural Analysis and Molecular Docking

The compound's derivatives are also pivotal in structural and molecular studies. A study involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking of a pyrimidine derivative illustrated its role in understanding molecular conformation and pharmacology. This research is essential in drug design, highlighting how variations in molecular structure can influence drug efficacy (Gandhi et al., 2016).

Corrosion Inhibition in Engineering

In the field of engineering, pyrimidine derivatives have been studied for their corrosion inhibition properties. A study on piperidine derivatives including a fluoro-pyrimidine variant revealed significant insights into their effectiveness in preventing iron corrosion. This application is vital in industrial settings where material longevity is paramount (Kaya et al., 2016).

Safety and Hazards

将来の方向性

The pyrrolidine ring, a key component of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

作用機序

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been found to exhibit antioxidative and antibacterial properties, suggesting they may interact with oxidative stress pathways and bacterial metabolic processes.

Result of Action

Given the reported activities of similar compounds, it’s plausible that this compound could influence cellular processes related to its target proteins and enzymes .

特性

IUPAC Name |

2-chloro-5-fluoro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-8-11-5-6(10)7(12-8)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGBPUMVHZREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587927 | |

| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |

CAS RN |

923119-59-9 | |

| Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)